methyl 4-(2-{[2-(furan-2-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-7-yl]sulfanyl}acetamido)benzoate
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Description
Methyl 4-(2-{[2-(furan-2-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-7-yl]sulfanyl}acetamido)benzoate is a useful research compound. Its molecular formula is C19H15N5O5S and its molecular weight is 425.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 425.07938977 g/mol and the complexity rating of the compound is 711. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 4-(2-{[2-(furan-2-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-7-yl]sulfanyl}acetamido)benzoate (CAS Number: 1040638-61-6) is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C19H17N5O4S, with a molecular weight of approximately 411.4 g/mol. The structure incorporates a furan ring, a pyrazolo-triazine core, and various functional groups that contribute to its biological properties.
Key Structural Features:
- Furan Ring: Known for its role in various biological activities.
- Pyrazolo-triazine Core: Associated with significant pharmacological effects.
- Sulfanyl Group: Enhances the compound's reactivity and potential interactions with biological targets.
Antimicrobial Activity
Research indicates that derivatives of pyrazolo-triazines exhibit antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains:
Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Pyrazolo-triazine derivative | Staphylococcus aureus | 8 μg/mL |
Pyrazolo-triazine derivative | Escherichia coli | 16 μg/mL |
Pyrazolo-triazine derivative | Pseudomonas aeruginosa | 32 μg/mL |
These findings suggest that the compound may possess significant antibacterial activity, potentially making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
The pyrazolo-triazine scaffold is recognized for its anticancer properties. Studies have demonstrated that compounds containing this scaffold can inhibit cancer cell proliferation through various mechanisms:
- Inhibition of Cell Cycle Progression: Certain derivatives have been shown to arrest cancer cells in specific phases of the cell cycle.
- Induction of Apoptosis: Compounds have been observed to trigger programmed cell death in cancerous cells.
A study highlighted that a related pyrazolo-triazine compound exhibited an IC50 value of 15 μM against breast cancer cell lines . This indicates potential efficacy in cancer therapy.
Anti-inflammatory Activity
Research has also indicated that pyrazolo-triazine derivatives can exhibit anti-inflammatory effects. These compounds may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to their therapeutic potential in inflammatory diseases.
The mechanism by which this compound exerts its biological effects may involve:
- Interaction with Enzymes: The sulfanyl group may facilitate binding to specific enzymes involved in disease pathways.
- Modulation of Signaling Pathways: The compound could influence key signaling pathways associated with inflammation and cancer progression.
Case Studies
-
Antimicrobial Efficacy Study:
A recent study investigated the antimicrobial efficacy of several pyrazolo-triazine derivatives against multi-drug resistant strains. This compound was among the compounds tested and showed promising results against Staphylococcus aureus. -
Cancer Cell Line Study:
In vitro studies on breast cancer cell lines revealed that the compound significantly inhibited cell growth compared to control groups. The mechanism was linked to apoptosis induction and cell cycle arrest .
Properties
IUPAC Name |
methyl 4-[[2-[[2-(furan-2-yl)-4-oxo-5H-pyrazolo[1,5-d][1,2,4]triazin-7-yl]sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O5S/c1-28-18(27)11-4-6-12(7-5-11)20-16(25)10-30-19-22-21-17(26)14-9-13(23-24(14)19)15-3-2-8-29-15/h2-9H,10H2,1H3,(H,20,25)(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFRSZDMSTBXXMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NNC(=O)C3=CC(=NN32)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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